molecular formula C12H11NO2 B3345578 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- CAS No. 106824-79-7

1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-

Cat. No.: B3345578
CAS No.: 106824-79-7
M. Wt: 201.22 g/mol
InChI Key: RWQWYVPKPNFYMF-UHFFFAOYSA-N
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Description

1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- is a partially hydrogenated derivative of the parent compound 1H-Benz[e]indole-1,2(3H)-dione (CAS 5588-87-4), which is also known as 4,5-Benzoisatin or β-Naphthisatin . The tetrahydro form (molecular formula C₁₂H₁₁NO₂) features a saturated six-membered ring system, reducing aromaticity compared to its parent compound (C₁₂H₇NO₂, MW 197.19) . Key properties include:

  • Molecular weight: 201.22 g/mol (calculated for C₁₂H₁₁NO₂)
  • Functional groups: Two ketone groups (dione) fused to a benzindole scaffold.

Properties

IUPAC Name

6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h5-6H,1-4H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQWYVPKPNFYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147788
Record name 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106824-79-7
Record name 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106824797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- (CAS Number: 106824-79-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is part of the indole family and exhibits a range of pharmacological properties that are being explored in various research contexts.

Chemical Structure and Properties

The molecular formula of 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- is C12H11NO2. Its structure includes a bicyclic system with a dione functionality that may contribute to its biological activity. The compound's physical properties are summarized in the following table:

PropertyValue
Molecular Weight201.22 g/mol
CAS Registry Number106824-79-7
SMILESO=C1NC2=C(C=CC3=C2CCCC3)C1=O
InChIKeyMDL# MFCD01658935

Biological Activity Overview

Research indicates that compounds within the indole family exhibit diverse biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of 1H-Benz(e)indole-1,2(3H)-dione have been investigated in several studies.

Anticancer Activity

A study published in PMC highlighted the compound's potential as an anticancer agent. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of key survival pathways in cancer cells.

  • Cell Lines Tested :
    • NCI/ADR-RES (adriamycin-resistant breast tumor)
    • TK-10 (renal cell carcinoma)
    • HT-29 (colorectal cancer)

The correlation coefficients (PCC) for anticancer activity were notably high when compared to known inhibitors such as DPIQ (PCC = 0.87), suggesting a similar mechanism of action .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as a thioredoxin reductase (TrxR) inhibitor. This enzyme plays a crucial role in redox regulation within cells and is often overexpressed in cancerous tissues.

Other Biological Activities

In addition to its anticancer properties, preliminary studies have indicated potential antimicrobial activity against certain bacterial strains and fungi. The specific mechanisms behind these activities are still under investigation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Apoptosis Induction : In a controlled environment, treatment with 1H-Benz(e)indole-1,2(3H)-dione resulted in increased markers of apoptosis in pancreatic cancer xenografts with high NRF2 activation.
  • Enzyme Activity Assessment : Research indicated that derivatives of this compound inhibited indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in tumors .

Scientific Research Applications

Chemical Properties and Structure

THBD is characterized by its unique bicyclic structure that includes an indole moiety fused with a diketone system. The molecular formula is C12H11NO2C_{12}H_{11}NO_{2} with a molecular weight of approximately 201.22 g/mol. Its structure features two carbonyl groups (diones) at positions 1 and 2 of the indole framework, contributing to its reactivity and interaction with biological systems .

Drug Discovery

THBD serves as a valuable scaffold in drug discovery due to its structural properties. Researchers can modify different parts of the THBD molecule to create new drug candidates targeting specific diseases. The ability to alter its structure allows for the exploration of structure-activity relationships (SAR), which is crucial for developing effective therapeutic agents .

Radiotracer Development

The incorporation of radioactive isotopes into THBD can lead to the development of radiotracers for in vivo imaging studies. Radiotracers are essential for visualizing biological processes and understanding disease mechanisms. The indole ring system has been extensively studied for its potential in radiotracer development due to its ability to interact with various biomolecules .

Enzyme Interaction Studies

THBD has shown promising interactions with various biological targets such as enzymes and receptors. Interaction studies focus on its binding affinity to these targets, which is critical for understanding how modifications to the structure can enhance biological activity. This knowledge can lead to the development of novel drugs with improved efficacy .

Potential Pharmacological Properties

Research indicates that THBD may possess a range of pharmacological properties, including anti-inflammatory and anticancer activities. These activities are attributed to its ability to interact with specific biological pathways and targets .

Synthetic Organic Chemistry

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbazole and Benz[g]indole Derivatives

Carbazole (C₁₂H₉N) and 1H-benz[g]indole (C₁₂H₉N) share a planar aromatic system but lack the dione moieties.

  • Mass spectrometry : In MS/MS analysis, 1H-benz[g]indole was distinguished from carbazole using reference spectra, with significantly lower match scores for carbazole due to distinct fragmentation patterns .
  • Biological relevance : Carbazole derivatives are studied for optoelectronic applications, while benzindole diones may exhibit unique bioactivity due to hydrogen-bonding capabilities from the dione groups .
Table 1: Key Differences Between Carbazole and Tetrahydro-Benzindole Dione
Property Carbazole (C₁₂H₉N) 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro- (C₁₂H₁₁NO₂)
Aromaticity Fully aromatic Partially saturated ring
Functional Groups None Two ketone groups (dione)
Molecular Weight 167.21 g/mol 201.22 g/mol
Hydrogen Bond Acceptor 1 (N) 2 (O from diones) + 1 (N)

Tetrahydropyrimido[1,2-f]purine-2,4-diones

These compounds (e.g., 9-benzyl-1-methyl-3-propargyl-6,7,8,9-tetrahydropyrimido[1,2-f]purine-2,4(1H,3H)dione ) feature a purine-like core with dione groups.

  • Biological activity: Demonstrated potent dual A₁/A₂A adenosine receptor antagonism (Ki values ~0.25 μM) .
  • Structural contrast : The purine scaffold introduces multiple nitrogen atoms, enhancing polar interactions compared to the benzindole system. This likely increases affinity for nucleotide-binding receptors .
Table 2: Comparison with Tetrahydropyrimido-Purine Diones
Property Tetrahydro-Benzindole Dione Tetrahydropyrimido-Purine Dione (e.g., 19f )
Core Structure Benzindole Purine
Nitrogen Atoms 1 5
Receptor Affinity Not reported A₁/A₂A Ki ~0.25 μM
Molecular Weight 201.22 g/mol ~350–400 g/mol

Substituted Benzocycloheptene Diones

Examples include 2,3-diethyl-6,7,8,9-tetrahydro-1H-benzocycloheptene-1,4(5H)-dione (CAS 92421-31-3, C₁₅H₂₀O₂) .

  • Substituent effects : Alkyl groups (e.g., ethyl or methyl) increase hydrophobicity (higher LogP) compared to the unsubstituted tetrahydro-benzindole dione.
  • Applications : Such derivatives are explored as intermediates in organic synthesis, where substituents tailor solubility and reactivity .
Table 3: Impact of Substituents on Benzocycloheptene Diones
Compound Substituents Molecular Formula LogP (Predicted)
Tetrahydro-Benzindole Dione None C₁₂H₁₁NO₂ ~2.0
2,3-Diethyl-Benzocycloheptene Dione 2x Ethyl C₁₅H₂₀O₂ ~3.5
3,4-Dimethyl-Benzocycloheptene Dione 2x Methyl C₁₃H₁₈O₂ ~2.8

8-(Dialkylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole Derivatives

These compounds replace dione groups with dialkylamino substituents (e.g., 8-(dimethylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole) .

  • Electronic properties: Amino groups introduce basicity (pKa ~9–10), contrasting with the neutral dione’s hydrogen-bonding capacity.

Research Findings and Implications

  • Spectral differentiation : The absence of reference spectra in databases like MassBank can lead to misidentification (e.g., confusing benzindole diones with carbazoles) .
  • Dione groups enable hydrogen bonding, critical for enzyme inhibition or receptor binding . Substituents like alkyl chains or amines fine-tune physicochemical properties for targeted applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-, and how can reaction yields be optimized?

  • Methodological Answer : A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates has been reported for synthesizing structurally related tetrahydro-indoles. The reaction proceeds via an enamine intermediate, achieving yields up to 99% under optimized conditions. Key factors include steric control of reactants and Brønsted acid catalysis. Substrate scope can be expanded by adjusting electron-donating/withdrawing groups on aryl amines. Yields are improved by using polar aprotic solvents (e.g., DMF) and maintaining anhydrous conditions .
Optimization Parameter Impact on Yield
Solvent polarityHigher polarity → Faster enamine formation
Steric hindrance of aryl amineBulky groups → Reduced yield
Reaction temperature80–100°C → Optimal for intermediates

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused indole-dione structure. Elemental analysis validates purity (>95% by combustion analysis). Mass spectrometry (ESI-MS) resolves molecular ion peaks, while IR spectroscopy identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹. For isomers or derivatives, high-resolution LC-MS or X-ray crystallography is recommended .

Q. What safety protocols are necessary when handling this compound in the lab?

  • Methodological Answer : Although direct safety data for this compound are limited, structurally similar indole derivatives require:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic factors influence reaction pathways in multi-component syntheses of tetrahydro-indole derivatives?

  • Methodological Answer : Steric hindrance in aryl amines (e.g., ortho-substituted groups) diverts reactions toward imine intermediates instead of tetrahydro-indoles. Electron-deficient amines accelerate enamine formation due to increased electrophilicity. Computational studies (DFT) can map transition states to predict regioselectivity. For example, meta-substituted aryl amines favor cyclization due to reduced steric clash .

Q. What computational strategies are effective for predicting the bioactivity of derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) can screen derivatives for binding to targets like kinases or GPCRs. QSAR models using descriptors like logP and polar surface area predict bioavailability. For indole-dione derivatives, prioritize scaffolds with hydrogen-bond acceptors at positions 1 and 3 for enhanced interactions .

Q. How can spectral contradictions in structural elucidation be resolved?

  • Methodological Answer : Discrepancies in mass spectra (e.g., isobaric interference) require tandem MS/MS or collision-induced dissociation (CID) to differentiate fragments. For NMR, 2D techniques (COSY, HSQC) resolve overlapping signals in fused ring systems. Cross-validate with synthetic standards or isotope-labeling studies .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields for tetrahydro-indole derivatives: How to address reproducibility?

  • Methodological Answer : Variability often arises from trace moisture or oxygen. Implement strict inert atmosphere protocols (Ar/N₂ glovebox). Validate purity of starting materials via GC-MS. Reproduce high-yield conditions (e.g., 99% in ) by replicating solvent ratios (DMF:EtOH = 3:1) and catalyst loading (5 mol% p-TSA) .

Key Research Gaps

  • Ecotoxicity Data : No studies on biodegradation or aquatic toxicity are available. Standard OECD 301 tests are recommended.
  • In Vivo Bioactivity : Limited data on pharmacokinetics; prioritize murine models for ADME profiling.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-
Reactant of Route 2
Reactant of Route 2
1H-Benz(e)indole-1,2(3H)-dione, 6,7,8,9-tetrahydro-

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